Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) vs. 6-Chloropyridazine-3-carboxylic Acid
The target compound exhibits a computed XLogP3 of 0.5, which is 0.3 log units lower than that of 6-chloropyridazine-3-carboxylic acid (XLogP3 = 0.8), the most common 6-substituted pyridazine-3-carboxylic acid building block used in medicinal chemistry [1][2]. This lower lipophilicity, combined with a higher topological polar surface area (TPSA = 75.6 Ų vs. 63.1 Ų for the 6-chloro analog), indicates the oxazolidine-substituted compound is more hydrophilic and has a greater capacity for hydrogen-bonding interactions, which can influence solubility, permeability, and off-target binding profiles in derived drug candidates [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 6-Chloropyridazine-3-carboxylic acid (PubChem CID 2758845): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = -0.3; TPSA Δ = +12.5 Ų |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) for neutral species |
Why This Matters
For procurement decisions, the 0.3 log unit lower lipophilicity represents a meaningful difference in physicochemical space that can affect compound developability and should not be assumed equivalent when planning synthetic routes.
- [1] PubChem CID 121205038. Computed XLogP3 = 0.5. View Source
- [2] PubChem CID 2758845 (6-Chloropyridazine-3-carboxylic acid). Computed XLogP3 = 0.8. View Source
- [3] PubChem computed TPSA: 75.6 Ų (target) vs. 63.1 Ų (6-chloro analog). View Source
